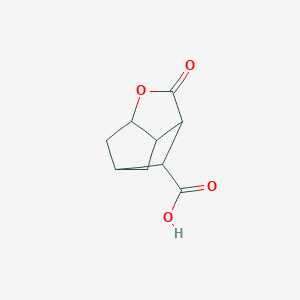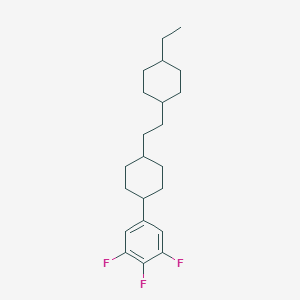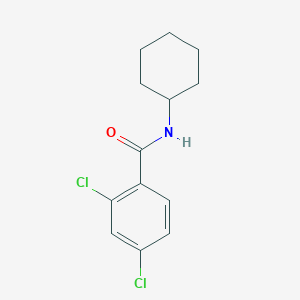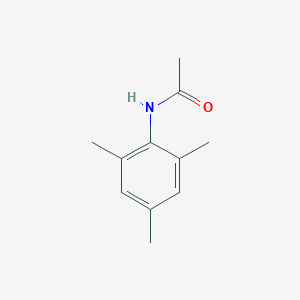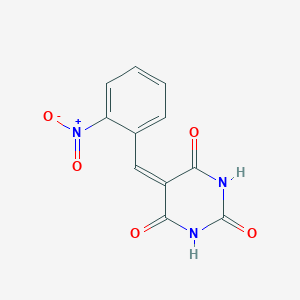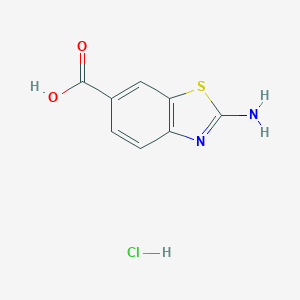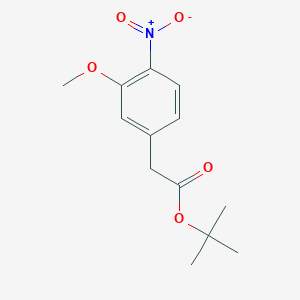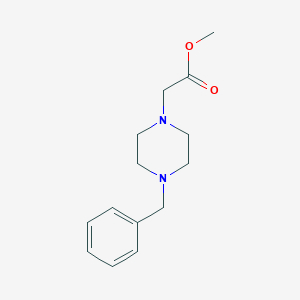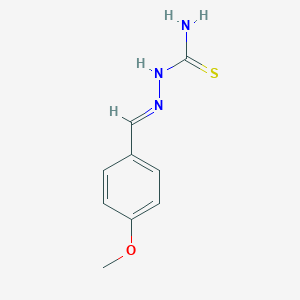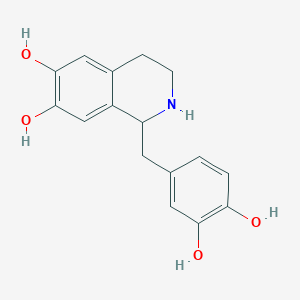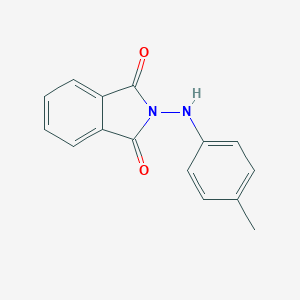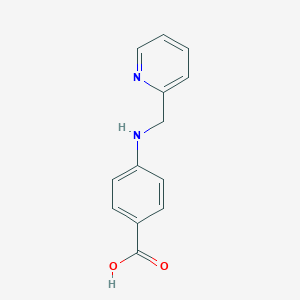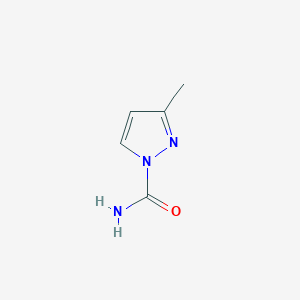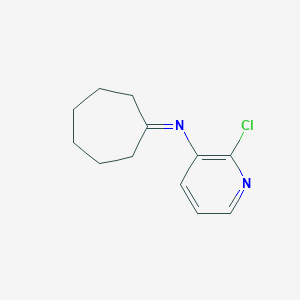
N-(2-Chloropyridin-3-yl)cycloheptanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloropyridin-3-yl)cycloheptanimine, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in multiple cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
N-(2-Chloropyridin-3-yl)cycloheptanimine acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain and preventing its activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
生化学的および生理学的効果
The inhibition of GSK-3 by N-(2-Chloropyridin-3-yl)cycloheptanimine has a variety of biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the regulation of glycogen metabolism, and the modulation of cell cycle progression and apoptosis. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to enhance the self-renewal and pluripotency of stem cells, making it a valuable tool for stem cell research.
実験室実験の利点と制限
N-(2-Chloropyridin-3-yl)cycloheptanimine has several advantages for use in laboratory experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to enhance stem cell self-renewal and pluripotency, and its potential as a therapeutic agent for cancer treatment. However, there are also limitations to its use, including its cost and the potential for off-target effects.
将来の方向性
There are several future directions for research involving N-(2-Chloropyridin-3-yl)cycloheptanimine, including the development of more potent and selective GSK-3 inhibitors, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the exploration of its effects on other cellular processes and signaling pathways. Additionally, the use of N-(2-Chloropyridin-3-yl)cycloheptanimine in combination with other drugs or therapies may enhance its therapeutic potential and lead to new treatment strategies for a variety of diseases.
合成法
N-(2-Chloropyridin-3-yl)cycloheptanimine can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with cycloheptanone, followed by reduction and cyclization to form the final product. The synthesis of N-(2-Chloropyridin-3-yl)cycloheptanimine has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
N-(2-Chloropyridin-3-yl)cycloheptanimine has been extensively studied in scientific research, particularly in the fields of stem cell biology and cancer research. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells, making it a valuable tool for stem cell research. Additionally, N-(2-Chloropyridin-3-yl)cycloheptanimine has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
特性
CAS番号 |
154377-29-4 |
|---|---|
製品名 |
N-(2-Chloropyridin-3-yl)cycloheptanimine |
分子式 |
C12H15ClN2 |
分子量 |
222.71 g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
InChIキー |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
正規SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
同義語 |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



